benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate
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Overview
Description
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azocine ring structure, which is a rare feature in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the azocine ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups on the azocine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups onto the azocine ring.
Scientific Research Applications
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of azocine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester involves its interaction with specific molecular targets. The hydroxyl groups and the azocine ring structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Iodopropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
What sets (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester apart from similar compounds is its unique azocine ring structure and the specific arrangement of hydroxyl groups
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-13-8-4-5-9-16(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,17-18H,5,9-11H2/b8-4- |
InChI Key |
DUWWKWKDLWAHFM-YWEYNIOJSA-N |
Isomeric SMILES |
C/1CN(CC(C(/C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C(C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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